molecular formula C5H11NO B1590442 N-ethyl-N-methylacetamide CAS No. 38806-26-7

N-ethyl-N-methylacetamide

Cat. No. B1590442
CAS RN: 38806-26-7
M. Wt: 101.15 g/mol
InChI Key: MGDNHIJGIWHQBL-UHFFFAOYSA-N
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Description



  • N-ethyl-N-methylacetamide is a chemical compound with the molecular formula C<sub>5</sub>H<sub>11</sub>NO .

  • It is an amide, specifically the N-ethyl derivative of acetamide.

  • The IUPAC name for this compound is N-ethyl-N-methylacetamide .

  • Other names include Methylacetamide , Monomethylacetamide , and N-Methylacetamide .





  • Synthesis Analysis



    • N-ethyl-N-methylacetamide can be synthesized by reacting acetamide with ethylamine .





  • Molecular Structure Analysis



    • The molecular formula of N-ethyl-N-methylacetamide is C<sub>5</sub>H<sub>11</sub>NO .

    • The structure consists of an acetamide group with an additional ethyl group attached to the nitrogen atom.





  • Chemical Reactions Analysis



    • N-ethyl-N-methylacetamide can undergo hydrolysis, where the amide bond is cleaved by water.

    • The acid acts as a catalyst for this reaction between the amide and water.





  • Physical And Chemical Properties Analysis



    • N-ethyl-N-methylacetamide is a colorless or slightly yellow liquid.

    • It has a boiling point of approximately 170.7°C and a vapor pressure of 1.5 mmHg at 25°C .

    • The compound is moderately toxic by ingestion and intravenous routes.

    • When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).




  • Scientific Research Applications

    Infrared Spectroscopy Analysis

    N-methylacetamide, a closely related compound to N-ethyl-N-methylacetamide, has been studied for its distinct infrared spectrum contributions, particularly in the amide I, II, and III bands. These studies using density functional theory quantum chemistry methods have significant implications in organic chemistry, analytical chemistry, and chemical biology, helping to explain the formation of the amide infrared spectrum (Yan Ji et al., 2020).

    Interaction with Cations in Aqueous Solutions

    Research has focused on the interaction of N-methylacetamide with cations in aqueous solutions, which serves as a proxy for understanding specific ion effects on proteins. This includes investigating infrared shifts due to the binding of sodium or calcium to aqueous N-methylacetamide, offering insights into protein interactions and structure (E. Pluhařová et al., 2014).

    Applications in Lithium-Ion Batteries

    N-methylacetamide has been utilized as an electrolyte component in lithium-ion batteries. Its addition has shown effectiveness in suppressing co-intercalation and irreversible decomposition of propylene carbonate, leading to improved battery performance (Q. Lu et al., 2016).

    Conformational Analysis in Chemistry

    Studies on N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide have provided insights into their conformational preferences and correlations with NMR chemical shifts. This is crucial for understanding molecular structure and reactivity in various chemical contexts (J. B. P. D. Silva et al., 2004).

    Thermodynamic and Physical Properties

    Extensive research has been conducted on the thermodynamic properties of N-methylacetamide, including phase behavior, vapor pressures, and heat capacities. This research offers valuable data for various industrial and scientific applications where understanding of these properties is crucial (Vojtěch Štejfa et al., 2020).

    Kinetic Studies in High-Temperature Water

    Kinetic studies of N-methylacetamide hydrolysis in high-temperature water have been conducted to understand the reaction kinetics and mechanism in such conditions. This research contributes to the knowledge of chemical processes in extreme environments (P. Duan et al., 2010).

    Safety And Hazards



    • N-ethyl-N-methylacetamide is considered hazardous.

    • It causes skin and eye irritation.

    • It may damage fertility or the unborn child.




  • Future Directions



    • Further research could explore its applications in organic synthesis, pharmaceuticals, or materials science.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    N-ethyl-N-methylacetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MGDNHIJGIWHQBL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(C)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H11NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40539122
    Record name N-Ethyl-N-methylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40539122
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    101.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-ethyl-N-methylacetamide

    CAS RN

    38806-26-7
    Record name N-Ethyl-N-methylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40539122
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    44
    Citations
    JBP da Silva, RM Srivastava - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
    The stabilities of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide in their syn and anti forms have been calculated using HF/6-311++G**, MP2(FC)/6-311++G**//HF/6-311++G…
    Number of citations: 1 www.sciencedirect.com
    AN Taha, SM Neugebauer-Crawford… - The Journal of Physical …, 2000 - ACS Publications
    Kinetic parameters and conformational equilibrium constants characterizing the internal rotation in gaseous N-ethyl, N-methylthioformamide (EMSF), N-ethyl, N-methylthioacetamide (…
    Number of citations: 13 pubs.acs.org
    P Fischer - submission.quimicanova.sbq.org.br
    … temperature approach method to measure the free energy of activation, DGl'v of the C(O)-N rotational barrier bond for the interconversion of (E)- and (Z)-N-ethyl-Nmethylacetamide …
    HG Bonacorso, MSB Caro, N Zanatta… - Magnetic resonance …, 1993 - Wiley Online Library
    The barriers to rotation about the C(O)N bond for 13 α‐alkyl‐ and α‐halo‐substituted N‐theyl‐N‐methylamides were determined by 1 H NMR spectroscopy at coalescence temperature…
    LA LaPlanche, MT Rogers - Journal of the American Chemical …, 1963 - ACS Publications
    The nuclear magnetic resonance(nmr) spectra of a series of unsymmetrically,-disubstituted amides have been studied and the peaks have been assigned in each case to the two …
    Number of citations: 221 pubs.acs.org
    G Corongiu, E Clementi, E Pretsch… - The Journal of Chemical …, 1980 - pubs.aip.org
    … Such matrices for the complexes with the strongest calculated ion ligand interaction (ie , at the lowest energy minimum) with ethylmethyl sulfide, N-ethyl-N-methylacetamide, and methyl …
    Number of citations: 35 pubs.aip.org
    L Isbrandt, WCT Tung, MT Rogers - Journal of Magnetic Resonance (1969), 1973 - Elsevier
    Barriers to internal rotation in a series of four unsymmetrically N,N-disubstituted amides CH 3 CON(CH 3 )R (R = ethyl, isopropyl, n-butyl and cyclohexyl) have been determined from …
    Number of citations: 32 www.sciencedirect.com
    AN Taha, SM Neugebauer Crawford… - The Journal of Physical …, 1998 - ACS Publications
    … Their studies of gas- and solution-phase N-ethyl-N-methylformamide, N-ethyl-N-methyltrifluoroacetamide, and N-ethyl-N-methylacetamide found that, as with the disubstituted systems, …
    Number of citations: 15 pubs.acs.org
    J Park, S Wasim, JH Jung, M Kim, BC Lee, MM Alam… - Pharmaceuticals, 2023 - mdpi.com
    The translocator protein (TSPO) is an interesting biological target for molecular imaging and therapy because the overexpression of TSPO is associated with microglial activation …
    Number of citations: 8 www.mdpi.com
    JH Hong - Journal of the Chosun Natural Science, 2017 - koreascience.kr
    In organic chemistry amide synthesis is performed through condensation of a carboxylic acid and an amine with releasing one equivalent of water via the corresponding ammonium …
    Number of citations: 2 koreascience.kr

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